Benzene, (heptadecafluorooctyl)-
Overview
Description
Benzene, (heptadecafluorooctyl)-, also known as (heptadecafluorooctyl)benzene, is a fluorinated aromatic compound with the molecular formula C14H5F17. This compound consists of a benzene ring attached to a heptadecafluorooctyl group, which includes seventeen fluorine atoms. The presence of the fluorinated chain imparts unique properties to the compound, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, (heptadecafluorooctyl)-, can be synthesized by reacting benzene with a heptadecafluorooctyl halide in the presence of a metal catalyst. The reaction typically involves the use of a halogenated precursor, such as heptadecafluorooctyl iodide or bromide, and a suitable catalyst like palladium or nickel to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of benzene, (heptadecafluorooctyl)-, follows similar synthetic routes but on a larger scale. The process involves the careful handling of fluorinated reagents and the use of specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene, (heptadecafluorooctyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The fluorinated chain can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation and Reduction Reactions: The benzene ring can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Products: Compounds with modified fluorinated chains.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Cyclohexane derivatives and other reduced forms.
Scientific Research Applications
Benzene, (heptadecafluorooctyl)-, has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.
Industry: Utilized in the production of specialty materials, coatings, and surfactants
Mechanism of Action
The mechanism of action of benzene, (heptadecafluorooctyl)-, involves its interaction with molecular targets through its fluorinated chain and aromatic ring. The fluorinated chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzene ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(Nonafluorodecyl)benzene: Contains a shorter fluorinated chain with nine fluorine atoms.
(Perfluorooctyl)benzene: Similar structure but with a fully fluorinated octyl chain.
(Heptafluoropropyl)benzene: Features a shorter fluorinated chain with seven fluorine atoms
Uniqueness: Benzene, (heptadecafluorooctyl)-, stands out due to its longer fluorinated chain, which imparts unique physicochemical properties such as increased hydrophobicity and thermal stability. These properties make it particularly useful in applications requiring high-performance materials and specialized chemical interactions .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F17/c15-7(16,6-4-2-1-3-5-6)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLIQDNNFMKOLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F17 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447056 | |
Record name | (Heptadecafluorooctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87405-83-2 | |
Record name | (Heptadecafluorooctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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